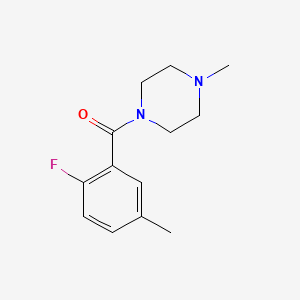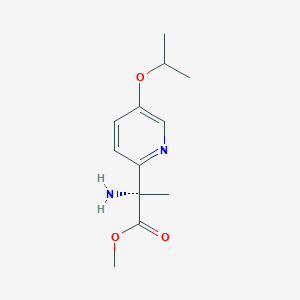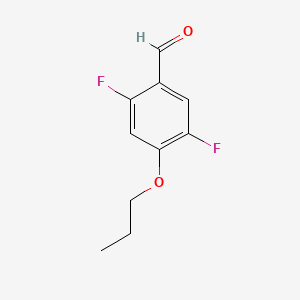
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL (R)-2-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxy group, and a piperazine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Final Coupling: The final step involves coupling the quinazoline intermediate with the 3-chloro-2-fluoroaniline derivative under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it could induce oxidative stress or cell cycle arrest in cancer cells, leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-chloro-3-fluorophenol: Shares similar halogenated phenyl groups.
Fluorinated Pyridines: Contains fluorine atoms and aromatic rings.
Uniqueness
What sets 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazoline core is particularly significant in medicinal chemistry for designing kinase inhibitors and other therapeutic agents.
Propiedades
Fórmula molecular |
C21H21ClFN5O3 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H21ClFN5O3/c1-12-10-24-6-7-28(12)21(29)31-18-8-13-16(9-17(18)30-2)25-11-26-20(13)27-15-5-3-4-14(22)19(15)23/h3-5,8-9,11-12,24H,6-7,10H2,1-2H3,(H,25,26,27)/t12-/m1/s1 |
Clave InChI |
DTTLIAUCEWLOSF-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
SMILES canónico |
CC1CNCCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

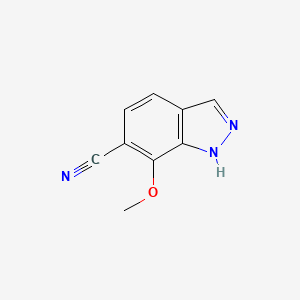
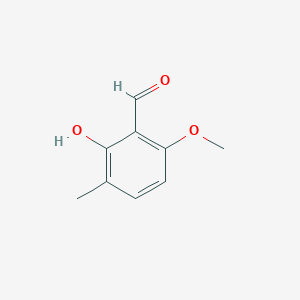
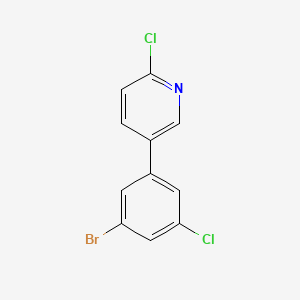


![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
